{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
Description
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine is a synthetic amine derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core substituted at the 7-position with a hexan-2-yloxy chain. While its specific applications remain undocumented in the available literature, it is listed as a discontinued research chemical by CymitQuimica, suggesting exploratory use in early-stage studies .
Properties
IUPAC Name |
6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVIFKDSHOZYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CCCCOC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have shown significant cell growth inhibitory effects in various types of cancer cells.
Mode of Action
Benzofuran derivatives are known to interact with various cellular targets leading to inhibition of cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzofuran derivatives, which vary in substituents, chain length, and amine functionalization. Key comparisons include:
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride (4)
- Structure : Shorter ethyloxy chain with a piperidin-4-amine group.
- Activity : Acts as a dual α2A/5-HT7 receptor antagonist, demonstrating antidepressant-like properties in preclinical studies .
- Key Difference : Cyclic amine (piperidine) versus linear ethylamine; shorter chain may reduce lipophilicity compared to the hexyl analog.
{3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propyl}(ethyl)amine
- Structure : Propyloxy chain instead of hexyl, retaining the ethylamine group.
- Implications: Reduced chain length likely decreases molecular weight and alters solubility or receptor binding kinetics. No biological data available .
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)
- Structure : Methylcarbamate substituent at the 7-position.
- Activity : Widely used carbamate pesticide with acetylcholinesterase inhibitory activity .
- Key Difference: Functional group divergence (carbamate vs.
{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride
- Structure : Primary amine attached to an ethyloxy chain.
- Implications : Primary amines often exhibit higher reactivity or altered pharmacokinetics compared to secondary amines like ethylamine .
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
- Structure : Difluoro substitution on the benzofuran core and a chiral ethylamine group.
- Implications : Fluorination enhances metabolic stability and bioavailability, a common strategy in drug design .
Structural and Functional Analysis
Chain Length and Lipophilicity
- Hexyl vs.
- Biological Impact : Longer chains may prolong half-life but could reduce aqueous solubility, necessitating formulation optimization.
Amine Functionalization
- Secondary Amines (Ethylamine) : Offer moderate basicity (pKa ~10–11) and stability compared to primary amines.
Comparative Data Table
Research Implications
- Pharmacological Potential: The target compound’s structural similarity to α2A/5-HT7 antagonists suggests unexplored CNS applications.
- Agrochemical Divergence : Unlike carbofuran, amine-functionalized benzofurans may prioritize neurological targets over pesticidal activity.
- Synthetic Flexibility : Modular synthesis (e.g., sulfonylation in ) allows for diversification of amine and chain components .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
